REACTION_CXSMILES
|
ClC1C(Cl)=C(C)NC=1C(O)=O.[Cl:12][C:13]1[C:17]([Cl:18])=[C:16]([C:19]#[N:20])[NH:15][C:14]=1[C:21]([O:23]C)=[O:22]>>[Cl:12][C:13]1[C:17]([Cl:18])=[C:16]([C:19]#[N:20])[NH:15][C:14]=1[C:21]([OH:23])=[O:22]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)O
|
Name
|
methyl 3,4-dichloro-5-cyano-1H-pyrrole-2-carboxy late
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1Cl)C#N)C(=O)OC
|
Name
|
Intermediate 130
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1Cl)C#N)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(NC(=C1Cl)C#N)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |